8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a complex organic compound that features a unique combination of bromine, methylthio, and trifluoromethyl groups attached to a benzo[e][1,3]thiazin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the bromine atom with an amine results in the corresponding amine derivative .
Scientific Research Applications
8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible biological activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and methylthio groups can contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and bromine groups but lacks the thiazinone core.
Trifluoromethyl phenyl sulfone: Contains the trifluoromethyl group and is used in similar synthetic applications
Uniqueness
8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is unique due to the combination of its functional groups and the thiazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H5BrF3NOS2 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
8-bromo-2-methylsulfanyl-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C10H5BrF3NOS2/c1-17-9-15-8(16)5-2-4(10(12,13)14)3-6(11)7(5)18-9/h2-3H,1H3 |
InChI Key |
BQKJVEYLHLQDOP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.